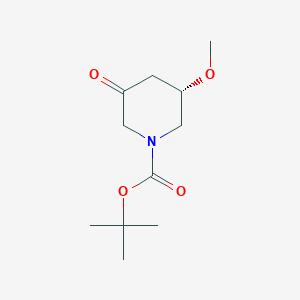

Tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate, also known as TBOA, is a potent and selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), from the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in various CNS disorders, including epilepsy, stroke, and neurodegenerative diseases.

Scientific Research Applications

Stereoselective Synthesis

Tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate is used in the stereoselective synthesis of substituted derivatives. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives undergo reactions to yield cis isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Synthesis of Schiff Base Compounds

This compound plays a role in the synthesis of Schiff base compounds, which are characterized using spectroscopic methods and X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).

Intermediate in Drug Synthesis

It acts as an intermediate in the synthesis of novel protein tyrosine kinase inhibitors, such as CP-690550 (Xin-zhi, 2011).

Synthesis of Piperidine Derivatives

The compound is utilized in the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which are further used to create fused bicyclic systems (Moskalenko & Boev, 2014).

Reactions for Diverse Derivatives

It is involved in reactions yielding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are important synthons for various piperidine derivatives (Moskalenko & Boev, 2014).

Role in X-ray Studies

X-ray studies have been conducted on derivatives of this compound, providing insights into molecular packing and hydrogen bonding patterns (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Synthesis of Pyrrole Derivatives

It is used in the synthesis of pyrrole derivatives, including precursors of prodigiosin, through reactions with singlet oxygen (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).

Synthesis of Amino Acid Derivatives

The compound is also instrumental in synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in the production of biologically significant amino acids and derivatives (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).

Properties

IUPAC Name |

tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-8(13)5-9(7-12)15-4/h9H,5-7H2,1-4H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZUYXGKPKJPIK-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(=O)C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC(=O)C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2421307.png)

![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2421309.png)

![N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2421310.png)

![NCGC00385302-01_C42H68O14_(3beta,5xi,9xi)-3-{[2-O-(beta-D-Glucopyranosyl)-beta-D-glucopyranosyl]oxy}-23-hydroxyolean-12-en-28-oic acid](/img/structure/B2421317.png)

![N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2421324.png)

![4-[2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2421325.png)

![N-[(4-Fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine](/img/structure/B2421326.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2421327.png)

![6,8-dibromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2421330.png)